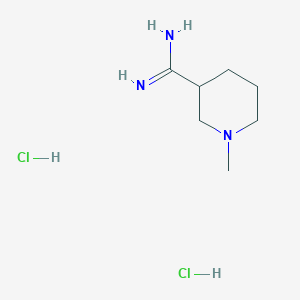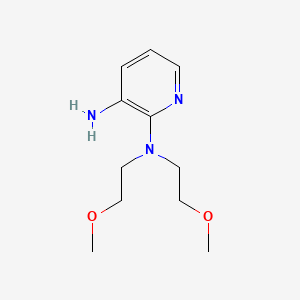
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one, also known as 3-chloro-1-phenyl-3,6-dihydropyridin-1-ylpropan-1-one, is an organic compound with a unique structure and properties. It is an important precursor for the synthesis of pharmaceuticals and other organic compounds. 3-Chloro-1-phenyl-3,6-dihydropyridin-1-ylpropan-1-one is a versatile and valuable building block for the synthesis of a wide range of organic compounds.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Dihydropyridine derivatives are synthesized through various chemical reactions, such as base-catalyzed Claisen-Schmidt condensation and palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing their synthetic versatility and the impact of substituents on their structure and properties (Salian et al., 2018) (Bacchi et al., 2005).
- Crystal structure analyses of related compounds highlight the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the stability and arrangement of molecules in solid state (Doreswamy et al., 2004).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking studies, combined with quantum chemical calculations, are employed to understand the interaction of dihydropyridine derivatives with biological targets, elucidating potential therapeutic applications and molecular mechanisms of action (Sivakumar et al., 2021).
- Investigations into the antimicrobial and anticancer activities of these compounds are supported by their structural characterization and computational studies, indicating their potential in drug discovery and development (Viji et al., 2020).
Spectroscopic and Computational Analysis
- Detailed spectroscopic and computational analyses, including vibrational spectroscopy, HOMO-LUMO energy gap studies, and molecular electrostatic potential mapping, provide insights into the electronic structure, reactivity, and properties of dihydropyridine derivatives (ShanaParveen et al., 2016).
Propriétés
IUPAC Name |
3-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-9-6-14(17)16-10-7-13(8-11-16)12-4-2-1-3-5-12/h1-5,7H,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNWSWLMAIPERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



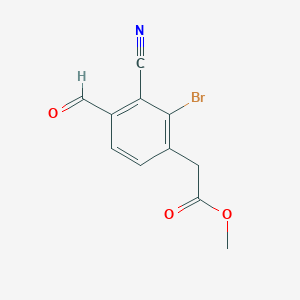
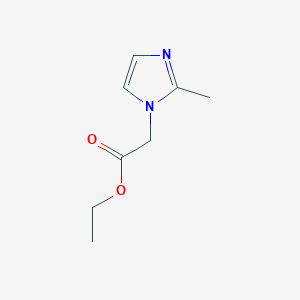
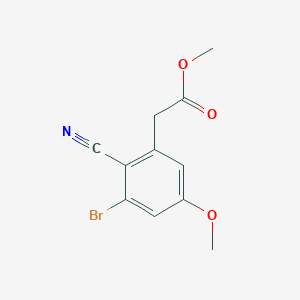
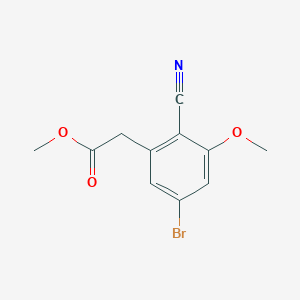
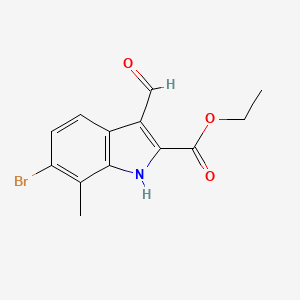

![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)
![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)
![1-{[5-(4-Chlorophenyl)thien-2-yl]methyl}piperazine dihydrochloride](/img/structure/B1486400.png)


